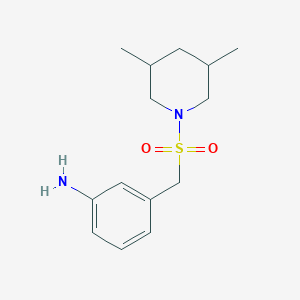

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline

Descripción

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is a sulfonamide-containing aniline derivative characterized by a 3,5-dimethylpiperidine ring linked via a sulfonylmethyl group to the meta position of an aniline moiety.

Propiedades

Fórmula molecular |

C14H22N2O2S |

|---|---|

Peso molecular |

282.40 g/mol |

Nombre IUPAC |

3-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-12(2)9-16(8-11)19(17,18)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3 |

Clave InChI |

RLITWRPGQRHCME-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)N)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción a menudo requieren una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden involucrar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al mismo tiempo que minimizan la producción de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(((3,5-Dimetilpiperidin-1-il)sulfonil)metil)anilina puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

Sustitución: La parte de anilina puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Sulfuros.

Sustitución: Diversos derivados de anilina sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is recognized for its potential as a lead compound in drug development due to its structural features conducive to biological activity. The presence of both piperidine and aniline functionalities often correlates with bioactive compounds, making it a candidate for various therapeutic applications.

Anticancer Activity

Preliminary studies suggest that 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline exhibits anticancer properties. Research indicates that modifications of the aniline portion or substitutions at the piperidine ring can enhance biological activity or alter pharmacokinetic properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy observed:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

Synthesis and Modification

The synthesis typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to form the sulfonamide linkage essential for biological activity. Further modifications can enhance the compound's efficacy or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antitumor Activity : A study conducted by researchers at a university laboratory evaluated the antitumor effects using various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial properties against common bacterial strains, yielding significant results that support further investigation into its use as an antimicrobial agent.

Mecanismo De Acción

El mecanismo de acción de 3-(((3,5-Dimetilpiperidin-1-il)sulfonil)metil)anilina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo sulfonilo puede formar interacciones fuertes con residuos de aminoácidos en las proteínas, potencialmente inhibiendo o modulando su actividad. El anillo de piperidina puede mejorar la afinidad de unión y la selectividad del compuesto .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural similarities with several sulfonamide- and piperidine/pyrrolidine-containing aniline derivatives. Key comparisons are summarized below:

Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline | 1036522-46-9 | C₁₂H₁₇N₂O₂S | 265.34 | Pyrrolidine ring (5-membered) vs. 3,5-dimethylpiperidine | 0.98 |

| 4-((Piperidin-1-ylsulfonyl)methyl)aniline | 1094912-73-8 | C₁₂H₁₇N₂O₂S | 265.34 | Para-substituted aniline; lacks 3,5-dimethyl groups | 0.95 |

| 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)aniline | 554423-28-8 | C₁₃H₂₀N₂O₂S | 268.38 | Para-substituted aniline vs. meta-substituted | 0.91 |

| 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline | 926272-60-8 | C₁₄H₂₀N₂O | 232.32 | Carbonyl group replaces sulfonyl; ortho-substitution | N/A |

Notes:

- Substitution Position : The para-substituted analog (554423-28-8) may exhibit altered electronic effects, impacting reactivity or binding affinity compared to the meta-substituted target compound .

- Functional Group Variations : The carbonyl group in 926272-60-8 eliminates the sulfonamide’s polarity, increasing lipophilicity and solubility in organic solvents like DMSO .

Hazard and Handling Comparisons

Actividad Biológica

3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline, with the CAS number 1094892-69-9, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a piperidine moiety and a sulfonyl group, which are often associated with various therapeutic effects.

- Molecular Formula : CHNOS

- Molecular Weight : 282.40 g/mol

- Structural Characteristics : The compound contains both an aniline and a piperidine structure, suggesting potential interactions with biological targets such as receptors or enzymes.

Research indicates that compounds similar to 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline may act as inhibitors of specific enzymes or receptors. The presence of a sulfonamide group is known to enhance the binding affinity to target proteins, which can lead to various biological effects including:

- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties.

- Anticancer Potential : Some studies have suggested that similar compounds may inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

- Antimicrobial Studies : A study exploring the antimicrobial efficacy of sulfonamide derivatives found that compounds with piperidine structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The specific activity of 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline was not isolated in this study but suggests a potential for similar effects .

- Inhibition of Enzymatic Activity : Research on related compounds indicated that the presence of the sulfonyl group could inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism underlies the action of many sulfa drugs .

- Cytotoxicity Assays : In vitro studies assessing cytotoxicity showed that certain piperidine derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.